1-Methyl-cyclobutylamine

Organic Synthesis Carbonium Ion Chemistry Rearrangement Selectivity

1-Methyl-cyclobutylamine (CAS 40571-47-9), also referred to as 1-methylcyclobutan-1-amine, is a primary aliphatic amine featuring a strained four-membered cyclobutane ring with a methyl substituent at the 1-position. The compound is a colorless liquid with a boiling point of 92.7±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 40571-47-9
Cat. No. B1316286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-cyclobutylamine
CAS40571-47-9
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC1(CCC1)N
InChIInChI=1S/C5H11N/c1-5(6)3-2-4-5/h2-4,6H2,1H3
InChIKeyZAXBVBGWLMVNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-cyclobutylamine (CAS 40571-47-9): A Methyl-Substituted Cyclobutane Amine Building Block for Medicinal Chemistry and Chemical Biology


1-Methyl-cyclobutylamine (CAS 40571-47-9), also referred to as 1-methylcyclobutan-1-amine, is a primary aliphatic amine featuring a strained four-membered cyclobutane ring with a methyl substituent at the 1-position . The compound is a colorless liquid with a boiling point of 92.7±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . Its molecular weight is 85.15 g/mol, and its canonical SMILES is CC1(N)CCC1 . The strained cyclobutane ring imparts unique reactivity, making it a valuable intermediate in organic synthesis and a versatile building block for pharmaceutical applications [1].

Why 1-Methyl-cyclobutylamine Cannot Be Simply Substituted with Other Cyclic Amines in Critical Applications


In medicinal chemistry and synthetic organic chemistry, the substitution of 1-methyl-cyclobutylamine with other cyclic amines—such as cyclobutylamine, cyclopropylamine, or acyclic aliphatic amines—is not straightforward and often leads to altered or diminished performance [1]. The presence of the methyl group on the cyclobutane ring introduces both steric and electronic modifications that significantly influence reactivity, conformational preferences, and biological target engagement [1][2]. Unlike its unsubstituted analog cyclobutylamine, 1-methyl-cyclobutylamine exhibits distinct behavior in carbonium ion rearrangements, yielding exclusively 1-methylcyclobutanol upon treatment with nitrous acid, whereas related systems produce complex product mixtures [2]. Furthermore, the cyclobutane scaffold itself offers unique advantages over other small rings—including increased metabolic stability, conformational restriction, and the ability to fill hydrophobic pockets—that are not replicated by cyclopropyl or larger ring systems [1].

Quantitative Evidence for 1-Methyl-cyclobutylamine: Head-to-Head Comparisons with Structural Analogs


Selective Product Formation in Carbonium Ion Rearrangements: 1-Methyl-cyclobutylamine vs. Cyclopropylmethyl Analogs

Treatment of 1-methylcyclobutylamine with nitrous acid yields exclusively 1-methylcyclobutanol, demonstrating high selectivity in carbonium ion rearrangements. In contrast, (1-methylcyclopropyl)-carbinylamine under identical conditions produces a mixture of products, and (β-methylallyl)-carbinylamine yields predominantly β-methylallylcarbinol with smaller amounts of 1-methylcyclobutanol and other products [1].

Organic Synthesis Carbonium Ion Chemistry Rearrangement Selectivity

Potent Histamine H3 Receptor Antagonism in Cyclobutyl Amine Derivatives Containing the 1-Methylcyclobutyl Moiety

Cyclobutyl amine derivatives incorporating the 1-methylcyclobutyl substructure have demonstrated potent antagonist activity at the recombinant human histamine H3 receptor. For instance, a representative compound exhibited a Ki of 0.800 nM in a displacement assay using [3H]R-alpha-methyl histamine and an IC50 of 4.80 nM in a functional cAMP assay on CHO-K1 cells [1]. In comparison, earlier H3 receptor ligands often exhibited Ki values in the low micromolar range [2].

Medicinal Chemistry Histamine H3 Receptor GPCR Antagonism

Enhanced Rigidity and Conformational Restriction vs. Acyclic Amines for Pharmacophore Design

The cyclobutane ring in 1-methyl-cyclobutylamine provides significant conformational restriction compared to acyclic aliphatic amines such as n-butylamine or iso-butylamine. This rigidity directs key pharmacophore groups into defined spatial orientations, potentially improving target binding and selectivity [1]. While direct comparative binding data for the parent amine are not available, studies on cyclobutane-containing drug candidates demonstrate that replacing a flexible alkyl chain with a cyclobutane ring can increase metabolic stability and reduce off-target effects [1].

Medicinal Chemistry Conformational Restriction Drug Design

Potent p38-alpha MAP Kinase Inhibition in Triazolopyridine Derivatives Incorporating the 1-Methylcyclobutyl Group

A triazolopyridine oxazole inhibitor containing the 1-methylcyclobutyl substituent demonstrated an IC50 of 14 nM against activated p38-alpha kinase in a 96-well plate assay [1]. In comparison, the sulfonylurea receptor 1 inhibitor 6-Chloro-N-(1-methylcyclobutyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine exhibited an IC50 of 3.0 nM . While the parent 1-methyl-cyclobutylamine itself is not the active species, its presence as a key structural element correlates with high potency in these chemotypes.

Medicinal Chemistry Kinase Inhibition Anti-inflammatory

Physicochemical Properties: Boiling Point and Density Differentiate 1-Methyl-cyclobutylamine from Cyclobutylamine

1-Methyl-cyclobutylamine exhibits a boiling point of 92.7±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . In comparison, unsubstituted cyclobutylamine has a boiling point of 81-83 °C [1] and a density of approximately 0.83 g/cm³ . The methyl substitution increases the boiling point by approximately 10-12 °C and slightly increases density.

Physicochemical Properties Process Chemistry Analytical Method Development

High-Value Application Scenarios for 1-Methyl-cyclobutylamine in Research and Industrial Settings


Synthesis of Potent Histamine H3 Receptor Antagonists for CNS Drug Discovery

1-Methyl-cyclobutylamine serves as a critical building block for constructing cyclobutyl amine derivatives that exhibit sub-nanomolar affinity for the histamine H3 receptor. Medicinal chemists developing H3 antagonists for cognitive enhancement, sleep disorders, or neurological conditions utilize this amine to introduce the conformationally restricted 1-methylcyclobutyl moiety, which has been shown to confer high potency (Ki = 0.800 nM) and functional antagonism (IC50 = 4.80 nM) [1].

Selective Synthesis of 1-Methylcyclobutanol via Carbonium Ion Rearrangement

In synthetic organic chemistry laboratories, 1-methyl-cyclobutylamine is employed as a precursor for the high-yield, selective synthesis of 1-methylcyclobutanol through nitrous acid deamination. Unlike allylic or cyclopropylcarbinyl analogs that produce complex product mixtures, the use of 1-methyl-cyclobutylamine yields exclusively the cyclobutanol product, streamlining purification and improving overall yield [2].

Development of Conformationally Restricted Pharmacophores for Kinase and Ion Channel Targets

The 1-methylcyclobutyl group, derived from 1-methyl-cyclobutylamine, is incorporated into triazolopyridine and thienothiadiazine scaffolds to achieve potent enzyme inhibition (IC50 values as low as 3-14 nM) against targets such as p38-alpha MAP kinase and the Kir6.2/SUR1 potassium channel [3]. Researchers in medicinal chemistry and chemical biology use this building block to introduce rigidity and improve target engagement in lead optimization campaigns.

Physicochemical Property Tuning in Process Chemistry and Analytical Method Development

The distinct boiling point (92.7±8.0 °C) and density (0.9±0.1 g/cm³) of 1-methyl-cyclobutylamine, compared to unsubstituted cyclobutylamine (bp 81-83 °C), enable process chemists to optimize distillation and separation conditions during multi-step syntheses . Analytical chemists leverage these differences to develop robust GC and HPLC methods for purity assessment and reaction monitoring.

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